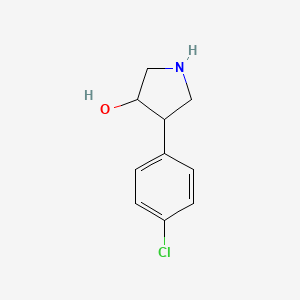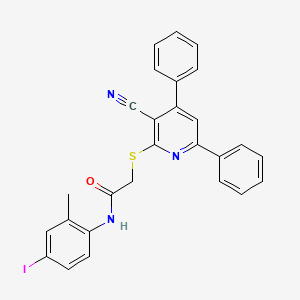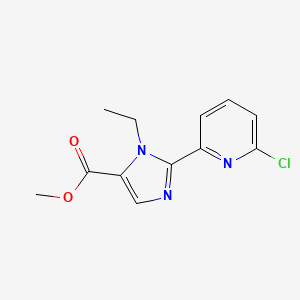
Methyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate: is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chloropyridinyl group attached to an imidazole ring, which is further substituted with a methyl ester group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate typically involves the reaction of 6-chloropyridine-2-carboxylic acid with 1-ethylimidazole in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the chloropyridinyl group, converting it to a corresponding amine derivative.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives of the chloropyridinyl group.
Substitution: Various substituted pyridinyl-imidazole derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of certain neurological disorders due to its ability to modulate receptor activity.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of various fine chemicals and specialty materials.
作用機序
The mechanism of action of Methyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and thereby influencing various physiological processes. The exact pathways involved depend on the specific receptor subtype and the context of the biological system being studied.
類似化合物との比較
- Methyl 2-(6-chloropyridin-2-yl)acetate
- Methyl 2-(6-chloropyridin-2-yl)propanoate
- Ethyl 2-(6-chloropyridin-2-yl)-1H-imidazole-5-carboxylate
Comparison: Compared to these similar compounds, Methyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate is unique due to the presence of the 1-ethyl substitution on the imidazole ring. This structural feature can influence its chemical reactivity, biological activity, and overall stability, making it a distinct entity in its class.
特性
分子式 |
C12H12ClN3O2 |
|---|---|
分子量 |
265.69 g/mol |
IUPAC名 |
methyl 2-(6-chloropyridin-2-yl)-3-ethylimidazole-4-carboxylate |
InChI |
InChI=1S/C12H12ClN3O2/c1-3-16-9(12(17)18-2)7-14-11(16)8-5-4-6-10(13)15-8/h4-7H,3H2,1-2H3 |
InChIキー |
RLCLOQKICVKABR-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CN=C1C2=NC(=CC=C2)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



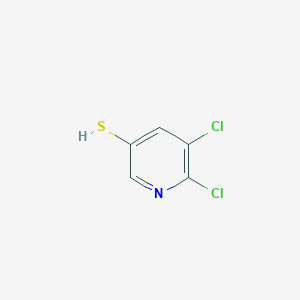
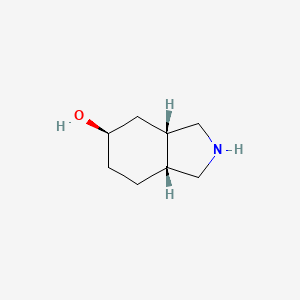

![2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B15054350.png)

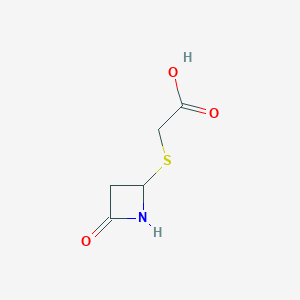
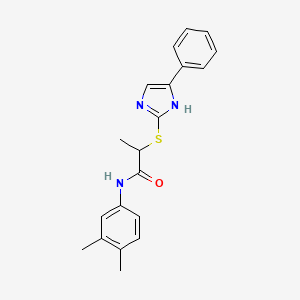
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B15054360.png)
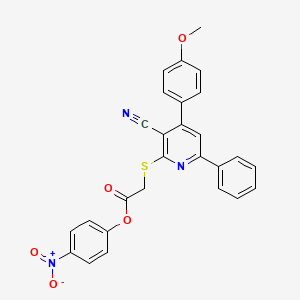
![(5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol](/img/no-structure.png)
